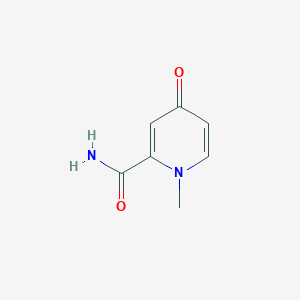
1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide is a member of the class of 4-pyridones. It is characterized by a pyridone ring substituted with a carboxamide group at the 3-position and a methyl group at the N-1 position. This compound has a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide can be synthesized through various synthetic routes. One common method involves the reaction of 4-pyridone with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role as a biomarker in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a biomarker for peroxisome proliferation in rats. It interacts with enzymes and receptors involved in metabolic processes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-4-pyridone-3-carboxamide
- 1-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide
- 1-Methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide
Uniqueness
1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct chemical and biological properties. Its role as a biomarker for peroxisome proliferation sets it apart from other similar compounds .
Propiedades
Número CAS |
84225-76-3 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
1-methyl-4-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-9-3-2-5(10)4-6(9)7(8)11/h2-4H,1H3,(H2,8,11) |
Clave InChI |
JUNNVECNJZPVIH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=O)C=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


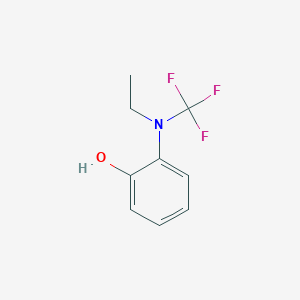
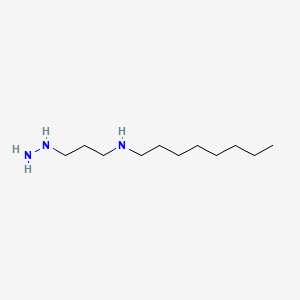
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
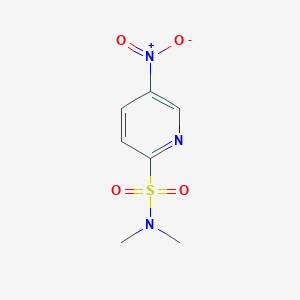
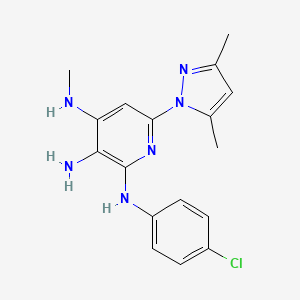
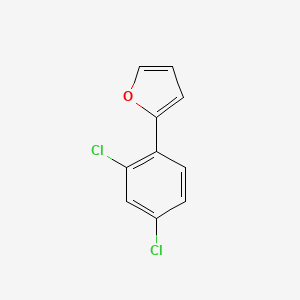


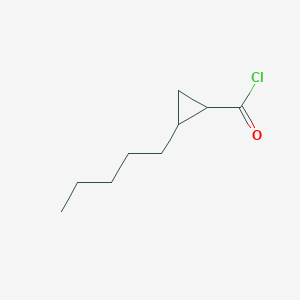
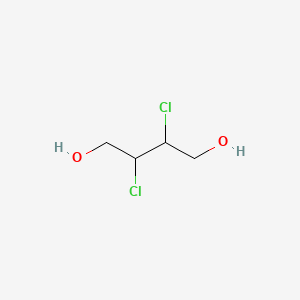
![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
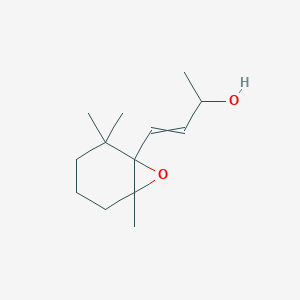
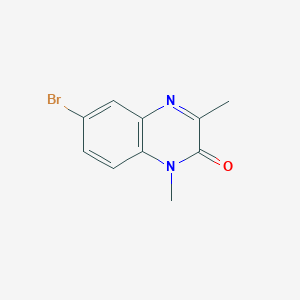
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)
